Product packaging for 2-Methoxybiphenyl(Cat. No.:CAS No. 86-26-0)

2-Methoxybiphenyl

Cat. No.: B167064
CAS No.: 86-26-0
M. Wt: 184.23 g/mol
InChI Key: NLWCWEGVNJVLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 2-Methoxybiphenyl as a Substituted Biphenyl (B1667301) Compound

This compound is an organic chemical compound with the molecular formula C₁₃H₁₂O nih.govrheniumshop.co.il. It is characterized by a biphenyl backbone, which consists of two benzene (B151609) rings connected by a single carbon-carbon bond ontosight.airsc.orgontosight.ai. In this compound, a methoxy (B1213986) group (-OCH₃) is attached at the 2-position of one of the phenyl rings nih.govontosight.ai. This specific substitution imparts distinct chemical and physical properties to the compound, influencing its solubility, melting point, and reactivity ontosight.ai. It typically appears as a clear, slightly yellow liquid after melting chemicalbook.comechemi.com.

Historical Context and Significance of Biphenyl Derivatives in Organic Chemistry

Biphenyls and their derivatives hold a crucial position in organic chemistry, serving as fundamental building blocks and intermediates for a wide array of compounds rsc.orgresearchgate.netajgreenchem.com. Historically, biphenyls were utilized as solvents, heat transfer agents, and even as fruit mold inhibitors researchgate.net. The significance of biphenyl derivatives stems from their versatile structural moiety, which can be functionalized by introducing various active groups researchgate.net. This functionalization allows for the synthesis of compounds with new and important activities, including those with profound pharmacological properties rsc.orgresearchgate.net. The torsion around the bond linking the two phenyl rings in biphenyls is notable, as it influences their electronic and steric properties, chemical reactivity, and interactions with other molecules researchgate.net. Over the past century, advancements in synthetic chemistry have led to the development of numerous biphenyl derivatives with therapeutic significance rsc.orgresearchgate.net.

Current Research Landscape and Emerging Areas of Investigation for this compound

Current research on this compound primarily focuses on its utility as a chemical and organic intermediate rheniumshop.co.ilchemicalbook.com. Its structural features suggest potential applications as a building block in organic synthesis cymitquimica.com. For instance, this compound has been identified as a chemical marker in exhaled breath, offering a potential methodology for the detection of tuberculosis infection scielo.br. Electrochemical studies have shown that this compound is electrochemically active and can be readily determined using cost-effective, disposable sensors, making it ideal for point-of-care and clinical devices scielo.br.

Furthermore, methoxy-substituted biphenyls, including this compound, are being investigated as promising candidates for liquid organic hydrogen carriers (LOHCs) for reversible hydrogen storage mdpi.com. Research has also explored the synthesis of various biphenyl derivatives, some incorporating a this compound moiety, for their potential as anticancer and antibacterial agents researchgate.net. The Suzuki coupling reaction is a common method employed for synthesizing biphenyl derivatives, including those related to this compound ontosight.ai.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₂O nih.govrheniumshop.co.il
Molecular Weight184.23 g/mol nih.govechemi.com
AppearanceClear slightly yellow liquid after melting chemicalbook.comechemi.com
Density1.023 g/mL at 25 °C echemi.comstenutz.eu
Melting Point29 °C echemi.comstenutz.eu
Boiling Point274 °C echemi.comstenutz.eu
Refractive Index1.607 (n20/D 1.61) echemi.comstenutz.eu
SolubilitySoluble in toluene (B28343); Insoluble in water rheniumshop.co.ilechemi.com
XLogP3 (predicted)3.2 nih.govechemi.com
Flash Point>110 °C (>230 °F) rheniumshop.co.ilechemi.com

Nomenclature and Chemical Identifiers in Academic Literature

This compound is known by several names in academic literature. Its IUPAC name is 1-methoxy-2-phenylbenzene nih.govuni.lu. Other common synonyms include o-Phenyl anisole (B1667542), Methyl diphenyl ether, and 2-Methoxy-1,1'-biphenyl nih.gov.

Table 2: Chemical Identifiers for this compound

Identifier TypeValueSource
IUPAC Name1-methoxy-2-phenylbenzene nih.govuni.lu
Common Synonyms2-Phenylanisole, o-Phenyl anisole, Methyl diphenyl ether, 2-Methoxy-1,1'-biphenyl, o-Methoxybiphenyl nih.govstenutz.eutcichemicals.com
CAS Number86-26-0 nih.govrheniumshop.co.ilechemi.com
PubChem CID6835 nih.govuni.lucenmed.com
Molecular FormulaC₁₃H₁₂O nih.govrheniumshop.co.il
InChIKeyNLWCWEGVNJVLAX-UHFFFAOYSA-N uni.lu
SMILESCOC1=CC=CC=C1C2=CC=CC=C2 uni.lucenmed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B167064 2-Methoxybiphenyl CAS No. 86-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWCWEGVNJVLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052584
Record name Biphenyl-2-yl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-26-0, 26445-85-2
Record name 2-Methoxybiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Biphenyl-2-yl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-2-yl methyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Methoxybiphenyl and Its Derivatives

Established Synthetic Pathways for 2-Methoxybiphenyl

The primary synthetic routes to this compound involve both modern catalytic cross-coupling reactions and classical organic transformations.

Cross-Coupling Reactions in this compound Synthesis

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds like this compound. These reactions typically employ transition metal catalysts to couple two different organic fragments.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, is widely utilized for synthesizing biaryl compounds due to its mild reaction conditions, commercial availability of reagents, and tolerance to various functional groups. Several applications demonstrate its effectiveness in producing this compound.

One established method involves the coupling of 2-chloroanisole (B146271) with phenylboronic acid. This reaction can be efficiently carried out using a polyaniline-supported palladium (PANI/Pd) catalyst and sodium hydroxide (B78521) (NaOH) as a base in an aqueous medium at 100 °C, resulting in a high yield of this compound. wiley-vch.de

Another successful application utilizes chlorobenzene (B131634) and 2-methoxyphenylboronic acid, coupled in the presence of a Pd/BC catalyst in water, achieving a notable yield of this compound. rsc.org

A general procedure for the Suzuki-Miyaura cross-coupling of aryl chlorides with phenylboronic acid also demonstrates the synthesis of this compound. This method employs a specific catalyst (denoted as "1", at 2 mol%), sodium tert-butoxide as a base, and isopropanol (B130326) as the solvent. The aryl chloride is gradually added to a stirred mixture of the catalyst, base, and phenylboronic acid, leading to this compound in high yield. scispace.com

The versatility of Suzuki-Miyaura coupling is further highlighted by systems like Pd(OAc)₂/(o-MeOPh)₃P, which have been developed for the coupling of aryl bromides with arylboronic acids, including the synthesis of sterically hindered biaryls such as 2'-isopropyl-2-methoxybiphenyl, suggesting its broader applicability to various methoxybiphenyl derivatives.

Table 1: Suzuki-Miyaura Cross-Coupling Synthesis of this compound

Starting MaterialsCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-Chloroanisole, Phenylboronic AcidPANI/PdNaOHWater10098 wiley-vch.de
Chlorobenzene, 2-Methoxyphenylboronic AcidPd/BCK₂CO₃WaterNot specified94 rsc.org
Aryl Chloride, Phenylboronic AcidCatalyst "1" (2 mol%)Sodium tert-butoxideIsopropanolRoom temperature93 scispace.com

The Negishi cross-coupling reaction, typically catalyzed by palladium or nickel, involves the coupling of organic halides or triflates with organozinc compounds to form carbon-carbon bonds. wikipedia.org While direct experimental data for the synthesis of this compound via Negishi coupling is not extensively detailed in the provided literature, theoretical studies have explored the formation of related methoxybiphenyls, such as 4-methyl-4'-methoxybiphenyl, through both Suzuki-Miyaura and Negishi reactions. researchgate.networldscientific.com

The general scope of Negishi coupling allows for the use of various organic halides (chlorides, bromides, iodides, triflates, and acetyloxy groups) and organozinc compounds (alkenyl, aryl, allyl, alkyl, benzyl, homoallyl, and homopropargyl). Palladium catalysts are generally preferred for their higher chemical yields and functional group tolerance, although nickel catalysts like Ni(PPh₃)₄, Ni(acac)₂, and Ni(COD)₂ can also be employed. wikipedia.org

The Kumada cross-coupling reaction facilitates the formation of carbon-carbon bonds by coupling organohalides with Grignard or organolithium reagents, typically catalyzed by nickel or palladium complexes. jkchemical.com

Investigations into nickel-catalyzed Grignard cross-coupling of aromatic ethers have explored the reaction of this compound with p-Tolylmagnesium bromide. These studies have examined the influence of various nickel/N-heterocyclic carbene (NHC) catalyst systems and ligand steric effects on the reaction outcome. rsc.org

While specific examples for the direct synthesis of this compound using Kumada coupling are less common in the provided data, the methodology has been successfully applied to the synthesis of analogous methoxybiphenyls. For instance, the Kumada reaction has been used to produce 4-methoxybiphenyl (B1664174) from 4-bromoanisole (B123540) and phenylmagnesium chloride or bromide, employing polymer-supported nickel catalysts. This highlights the general applicability of the Kumada methodology for constructing methoxybiphenyl frameworks, albeit with considerations for byproduct formation. beilstein-journals.orgvjs.ac.vn

Table 2: Kumada Cross-Coupling (Example for Methoxybiphenyl Derivatives)

Starting MaterialsCatalyst SystemGrignard ReagentSolventYield (%)Reference
4-BromoanisolePolymer-supported Nickel CatalystPhenylmagnesium BromideTHF67 (for 4-methoxybiphenyl) beilstein-journals.org
Negishi Cross-Coupling Approaches

Traditional Organic Synthesis Routes

Beyond modern cross-coupling techniques, traditional organic synthesis methods, particularly etherification reactions, offer straightforward pathways to this compound.

Etherification reactions, specifically the Williamson ether synthesis, are a classical and highly effective method for preparing aryl ethers. This approach typically involves the reaction of a phenoxide with an alkylating agent.

A prominent traditional route to this compound involves the methylation of 2-phenylphenol (B1666276). This reaction can be carried out by reacting 2-phenylphenol with dimethyl sulfate (B86663) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in acetone, initially at room temperature, followed by heating to 75 °C for an extended period (16 hours) under an inert atmosphere. This method has been reported to yield this compound with excellent efficiency. chemicalbook.comchemicalbook.com

Table 3: Etherification Synthesis of this compound

Starting MaterialsReagents/ConditionsYield (%)Reference
2-PhenylphenolDimethyl Sulfate, K₂CO₃, Acetone, 75 °C, 16 h, N₂ atmosphere96 chemicalbook.com

The general applicability of this etherification approach is further supported by the synthesis of 4-methoxybiphenyl from 4-phenylphenol (B51918) using dimethyl sulfate and sodium hydroxide (soda) in an ethanol/water mixture, demonstrating high yields. google.com

Diazotization and Coupling Reactions

Diazotization and subsequent coupling reactions represent a classical yet adaptable strategy for the formation of biaryl compounds, including methoxybiphenyls. This method typically involves the conversion of a primary aromatic amine into a diazonium salt, which then undergoes a coupling reaction with a suitable aromatic component.

The diazotization process generally begins with the reaction of a primary aromatic amine, such as aniline (B41778) (PubChem CID: 6115), with nitrous acid (often generated in situ from sodium nitrite (B80452) and an acid like hydrochloric acid) at low temperatures (typically 0-5 °C) to form a highly reactive aryl diazonium salt wikipedia.orgfishersci.nlamericanelements.com. The aryl diazonium ion acts as an electrophile in subsequent coupling reactions .

For the synthesis of biaryl derivatives, including methoxybiphenyls, these diazonium salts can participate in cross-coupling reactions. For instance, a one-pot diazotization-cross-coupling reaction involving anilines and arylboronic acids has been developed, utilizing magnetic palladium nanoparticles as catalysts to yield biaryl derivatives in good to excellent yields labsolu.ca. Another example demonstrates the formation of 2,4-difluoro-4'-methoxybiphenyl (B3300289) by diazotizing 2,4-difluoroaniline (B146603) and coupling the resulting benzenediazonium (B1195382) fluoborate with anisole (B1667542) (methoxybenzene) in the presence of copper powder and silica (B1680970) gel atamanchemicals.com. This reaction proceeds at room temperature, with nitrogen gas evolution indicating the coupling process atamanchemicals.com.

Novel and Green Synthesis Techniques

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as significantly reduced reaction times and enhanced yields compared to conventional heating methods ereztech.comfishersci.co.ukuni.lu. This technique has been successfully applied to the synthesis of various biphenyl (B1667301) analogues, including those with methoxy (B1213986) substituents.

For example, a series of 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) wikipedia.orgfishersci.nlwikipedia.org-triazolo[3,4-b] fishersci.nlwikipedia.orgamericanelements.com-thiadiazole compounds, which are analogues of this compound, were synthesized using both conventional and microwave irradiation methods ereztech.comfishersci.co.uk. The microwave method proved to be more rapid, achieving reactions in minutes compared to several hours by conventional reflux, and often resulted in better product yields fishersci.co.uk. This highlights the efficiency benefits of microwave irradiation in the synthesis of complex biphenyl derivatives.

Catalytic Synthesis Approaches (e.g., Palladium Catalysis)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing carbon-carbon bonds, particularly in the synthesis of biaryls like this compound. These reactions offer high selectivity and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a prominent example, involving the coupling of an aryl halide or pseudohalide with an arylboronic acid in the presence of a palladium catalyst and a base nih.govfishersci.co.uk. This methodology has been effectively utilized for the synthesis of this compound. For instance, this compound can be synthesized through the Suzuki coupling of 2-bromophenyl-diphenylphosphino oxide with 2-halogenated phenylboronic acids sigmaaldrich.com. Furthermore, the reaction between 2-methoxyphenyl bromide and 2-methoxyphenylboronic acid (PubChem CID: 2733958) catalyzed by palladium has been shown to produce 2,2'-dimethoxybiphenyl (B32100) nih.gov. Palladium(II) acetate (B1210297) (PubChem CID: 167845) is a commonly employed palladium catalyst in these reactions wikipedia.orgnih.govuni.lufishersci.co.uk.

An example of Suzuki-Miyaura coupling for the synthesis of methoxybiphenyls is provided in the table below:

Reactant 1 (Aryl Halide)Reactant 2 (Arylboronic Acid)Catalyst SystemProductYield (%)Reference
Iodobenzene derivatives (e.g., 4-bromoanisole)Phenylboronic acid (PubChem CID: 66827)Pd(OAc)₂ / K₂CO₃ (in water or methanol)4-Methoxybiphenyl76-92 fishersci.co.ukuni.lu
2-Methoxyphenyl bromide2-Methoxyphenylboronic acidPd-loaded chiral silica/PEI2,2'-DimethoxybiphenylQuantitative nih.gov

The Stille coupling reaction , another palladium-catalyzed method, involves the coupling of an organotin compound with an organic electrophile (e.g., aryl halide) wikipedia.org. While effective for biaryl synthesis, its industrial application is somewhat limited due to the toxicity of organotin reagents nih.gov. However, it remains a valuable tool in academic research for synthesizing diverse biaryl structures, including those that could lead to methoxybiphenyls fishersci.ptfishersci.canih.gov.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are conducted in a continuous stream through channels, offers significant advantages over traditional batch processes, including enhanced mixing, precise control of reaction parameters (temperature, pressure, residence time), and improved safety, particularly for reactions involving hazardous intermediates thegoodscentscompany.comherts.ac.uk. These benefits make it an attractive technique for the efficient production of chemical compounds, including biphenyls.

In the context of methoxybiphenyl production, flow chemistry has been applied to various cross-coupling reactions. For example, the Kumada reaction, another metal-catalyzed cross-coupling, has been successfully performed in glass mini flow reactors to synthesize 4-methoxybiphenyl, achieving good yields within minutes compared to much longer batch reaction times atamanchemicals.com. Similarly, Suzuki-Miyaura coupling reactions for synthesizing 4-methoxybiphenyl have been optimized in continuous flow systems, demonstrating high conversions and selectivity thegoodscentscompany.comfishersci.ca. These continuous flow systems can integrate separation processes, further streamlining production and catalyst recovery thegoodscentscompany.com.

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The synthesis of this compound and its derivatives often relies on the availability of specific precursors and intermediates.

Synthesis of Halogenated Biphenyl Precursors

Halogenated biphenyls serve as crucial building blocks in many cross-coupling reactions for constructing this compound and its analogues. These precursors can be synthesized through various methods, including direct halogenation or metal-mediated coupling reactions.

For instance, 4-iodobiphenyl (B74954) (PubChem CID: 15322) can be synthesized through the iodination of biphenyl, typically using iodine in the presence of a catalyst like iron(III) chloride indiamart.com. Other halogenated biphenyls can be prepared via metal-mediated convergent synthesis from halobenzene precursors ctdbase.org. The Ullmann coupling reaction, for example, has been effective in preparing tetra-ortho-substituted biphenyls from polyhalogenated benzene (B151609) substrates ctdbase.org. Furthermore, Suzuki-Miyaura coupling can be employed to synthesize 2'-halogenated biphenyl phosphine (B1218219) compounds from 2-bromophenyl-diphenylphosphino oxide and halogenated phenylboronic acids sigmaaldrich.com.

Another approach to obtaining this compound itself, which can then be derivatized, involves the O-methylation of 2-phenylphenol (PubChem CID: 7017). This synthesis can be achieved by reacting 2-phenylphenol with dimethyl sulfate (PubChem CID: 6497) in the presence of a base like potassium carbonate in a solvent such as acetone, typically at elevated temperatures. This method has been reported to yield this compound in high yields (e.g., 96%).

Synthesis of Functionalized Anisole Derivatives

Functionalized anisole derivatives serve as crucial building blocks in the synthesis of this compound and its analogues. Anisole itself, also known as methoxybenzene, is a fundamental organic compound frequently employed in the preparation of various methoxylated structures wikipedia.orgfishersci.iefishersci.canih.gov.

One significant application involves the use of anisole derivatives in Suzuki-Miyaura coupling reactions. For instance, 2-methoxyphenylboronic acid, a functionalized anisole derivative, is a common coupling partner for aryl halides in the synthesis of methoxybiphenyls rsc.org. The versatility of the Suzuki-Miyaura coupling allows for the formation of unsymmetrical biaryls, making it a powerful tool for creating diverse methoxybiphenyl structures ontosight.aiorgsyn.org. An example includes the construction of the biphenyl scaffold via Suzuki-Miyaura coupling between 2-bromo-6-methoxybiphenyl and a boronic acid derivative .

Another synthetic route involving anisole derivatives is the Ullmann coupling reaction. While often associated with copper catalysis and higher temperatures, this method can also be used for synthesizing methoxylated biphenyl derivatives nih.govresearchgate.netscispace.comorgsyn.org. For example, 4-bromo-2,3,5-trichloroanisole has been utilized as a starting material in Ullmann coupling to produce polychlorinated methoxybiphenyls nih.gov. The preparation of specific ligands, such as tris(2-methoxyphenyl)phosphine (B1216234), which is vital for certain palladium-catalyzed Suzuki couplings, can also be achieved starting from anisole .

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for achieving high yields and selectivity in the synthesis of this compound and its derivatives. Key parameters include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely favored method due to its high efficiency and versatility. Palladium-based catalysts are predominantly used in these reactions orgsyn.orgrsc.orgthieme-connect.comgoogle.com.

Catalysts and Ligands:

A system comprising palladium(II) acetate (Pd(OAc)2) and tris(2-methoxyphenyl)phosphine (L3) has been developed for the Suzuki coupling of aryl bromides with arylboronic acids, consistently providing biaryls in very good yields . This catalyst system is particularly effective for synthesizing sterically hindered biaryls . Tris(2-methoxyphenyl)phosphine (L3) is noted for its stability to air oxidation and ease of preparation, offering an alternative to other phosphine ligands .

The combination of bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) with 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) as a ligand has demonstrated superior yields (65–98%) in the Suzuki coupling of methoxylated polychlorinated biphenyl derivatives compared to the Ullmann coupling nih.govresearchgate.net.

Other palladium catalysts, such as Pd(PPh3)4, Pd2(dba)3, and Pd(dppf)Cl2, have also been employed rsc.org. Palladium nanoparticles supported on supercrosslinked polystyrene (Pd/MN100) have been developed, with palladium content ranging from 0.5 to 2 wt% google.com.

A novel palladium catalyst, Pd6(L11)8(NO3)12, has been reported to exhibit high catalytic activity in Suzuki coupling, eliminating the need for anaerobic conditions and reducing reaction temperature and time google.com.

Bases:

Potassium phosphate (B84403) (K3PO4) is a commonly used base in Suzuki coupling reactions nih.govresearchgate.net.

Barium hydroxide (Ba(OH)2) has also been shown to be effective, yielding 65% in a specific reaction, outperforming K3PO4 in toluene (B28343) which gave 36% .

Sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium carbonate (Na2CO3) are also utilized as bases google.com.

Solvents and Temperature:

Common solvent systems include a mixture of dimethoxyethane (DME) and water (4:1 ratio) .

Toluene/water (3:1) is also employed .

For the Pd(OAc)2/(o-MeOPh)3P system, reactions are typically carried out at 65 °C .

Suzuki-Miyaura coupling with DavePhos-Pd-G3 often proceeds at 80–100 °C .

The Pd(dba)2/DPDB system typically operates at 100 °C for 24 hours nih.govresearchgate.net.

For 4-methoxybiphenyl synthesis using Pd/MN100, a mixture of ethanol/water (1:0 to 1:2) is used as the solvent at temperatures between 50 and 75 °C for 10 minutes to 1 hour google.com.

Table 1: Optimized Conditions and Yields for Suzuki-Miyaura Synthesis of Biphenyl Derivatives

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)2Tris(2-methoxyphenyl)phosphine (L3)K3PO4DME-H2O (4:1)65-Very good
Pd(dba)22-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB)K3PO4Toluene1002465–98 nih.govresearchgate.net
DavePhos-Pd-G3-K3PO4Toluene/Water (3:1)80–100--
Pd/MN100 (0.5-1.5 mol%)-NaOH, K2CO3, Na2CO3Ethanol/Water (1:0 to 1:2)50–750.17-1High google.com

Ullmann Coupling

The Ullmann coupling reaction, while less efficient than Suzuki coupling for certain methoxylated biphenyl derivatives, remains a viable synthetic route, particularly when corresponding boronic acids are unavailable nih.govresearchgate.net.

Conditions and Yields:

Ullmann coupling typically requires higher temperatures, often around 230 °C, and copper catalysts such as copper bronze or copper(I) oxide nih.govresearchgate.netscispace.comorgsyn.orgrsc.org.

Yields for methoxylated polychlorinated biphenyl derivatives synthesized via Ullmann coupling are generally lower (20–38%) compared to Suzuki coupling nih.govresearchgate.net.

Bromides are less reactive than iodides in Ullmann coupling, leading to inferior yields nih.govresearchgate.net.

The reaction can sometimes be performed in the melted reagent rsc.org. An excess of guaiacol (B22219) was found to be essential for the Ullmann synthesis of 2-methoxydiphenyl ether orgsyn.org.

Table 2: Conditions and Yields for Ullmann Coupling Synthesis of Biphenyl Derivatives

CatalystTemperature (°C)Time (d)Yield (%)NotesReference
Cu bronze230720–38Lower yields than Suzuki coupling nih.govresearchgate.net
Copper(I) oxide150-Fair prospectsUsed with 4-iodoanisole (B42571) to give 2(4-methoxyphenyl)furan and 4,4'-dimethoxybiphenyl scispace.com
Copper catalyst200-62-67 (crude)For 2-methoxydiphenyl ether, under pressure, excess guaiacol essential orgsyn.org

Reaction Mechanisms and Reactivity Studies of 2 Methoxybiphenyl

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) reactions are fundamental in organic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile masterorganicchemistry.comlibretexts.org. The mechanism typically proceeds through a two-step process: the aromatic ring acts as a nucleophile to attack the electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity masterorganicchemistry.comlibretexts.orgmnstate.edu.

For substituted biphenyls like 2-methoxybiphenyl, the presence of the methoxy (B1213986) group plays a crucial role in directing the incoming electrophile. Methoxy groups are generally considered electron-donating groups, which activate the aromatic ring towards EAS and direct substitution to ortho and para positions relative to the methoxy group mnstate.eduarizona.edu. This directive effect is attributed to the resonance stabilization of the carbocation intermediate formed during electrophilic attack mnstate.eduarizona.edu. Studies on substituted biphenyls indicate that the orientation of substitution is due to resonance interaction with the substituted ring, which can override positive-positive charge interactions and lead to a lower energy transition state for ortho and para attack arizona.edu.

In the context of this compound, the methoxy group at the 2' position would influence the regioselectivity of EAS on the substituted phenyl ring. The polarization induced by the methoxy group can enhance its utility in reactions requiring regioselective electrophilic substitution .

Radical Pathways and Cleavage Mechanisms Involving this compound

Radical reactions involve species with unpaired electrons and can lead to various transformations, including bond cleavage bbhegdecollege.com. The side-chain reactivity of aromatic radical cations often originates from the weakening of β-bonds due to the overlap of their σ orbital with the SOMO (singly occupied molecular orbital) in the aromatic ring, making β-bond cleavage a relatively facile process cmu.edu.

While direct information on radical pathways and cleavage mechanisms specifically for this compound was limited, general principles of radical chemistry involving aromatic systems and ether linkages can be considered. For example, one-electron oxidation of organic substrates can give radical cations, and the p-methoxyphenyl group can be removed from N or O by a one-electron oxidation promoted by certain oxidants sinica.edu.tw. Cleavage reactions of aryl-ether linkages, which are relevant to the methoxy group in this compound, have been studied, particularly in the context of lignin (B12514952) depolymerization acs.org. While some mechanisms involve protonation and subsequent cleavage, alternative radical pathways have also been proposed for phenolic β-O-4 dimer cleavage acs.org. However, in some acidic conditions, radical scavengers did not show evidence of homolytic cleavage, suggesting other mechanisms might be dominant acs.org.

Catalytic Reactivity of this compound in Organic Transformations

This compound and its derivatives exhibit catalytic reactivity, particularly as components of phosphine (B1218219) ligands and in various metal-catalyzed processes.

Role in Phosphine Ligand Diversification

Phosphine ligands are crucial in transition metal catalysis, influencing the reactivity and selectivity of organic transformations rsc.orgnih.govresearchgate.netgoogle.com. This compound derivatives play a role in the diversification of phosphine ligands. For instance, the 2-methoxyphenyl group has been selectively removed from phosphonium (B103445) salts in nickel-catalyzed processes, indicating a directing effect of the ortho-methoxy moiety rsc.org. This strategy allows for the direct substituent exchange of tertiary phosphines, providing access to alkylphosphine products via a formal substitution at the phosphorus center rsc.orgresearchgate.netrsc.org. This method can introduce a wide range of alkyl substituents into both mono- and bisphosphines and can be conducted in a one-pot sequence for accelerated access to ligand derivatives rsc.orgrsc.org.

Examples of this compound derivatives used as phosphine ligands include 2-(dicyclohexylphosphino)-2′-methoxybiphenyl (CyJohnPhos), which has been employed in rhodium-catalyzed direct hydroarylation of alkenes and alkynes, producing hydroarylation products with good yields nih.gov.

Participation in Metal-Catalyzed Processes

This compound and its derivatives are involved in various metal-catalyzed processes, often as ligands or as substrates in cross-coupling reactions. Transition metal catalyst complexes, whose properties are influenced by both the metal and the associated ligands, are vital in preparing polymers and pharmaceuticals google.com.

Cross-Coupling Reactions: The synthesis of biphenyl (B1667301) cores, including those found in this compound derivatives, often involves coupling reactions such as the Suzuki-Miyaura coupling, which utilizes palladium catalysts ontosight.ai. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Phosphine-Assisted C-H Activation: Phosphine ligands, including those incorporating this compound structures, can facilitate metal-catalyzed C-H activation. For example, rhodium-catalyzed direct hydroarylation of alkenes and alkynes with phosphines has been achieved through phosphorus-assisted C-H activation nih.gov. Biaryl phosphines bearing methoxy (OMe) substituents have shown compatibility in such hydroarylation reactions nih.gov.

Nickel-Catalyzed Dearylation: As mentioned in phosphine ligand diversification, nickel-catalyzed processes can selectively dearylate alkylated phosphonium salts, where the 2-methoxyphenyl group can be exclusively removed, highlighting its participation in such transformations rsc.orgrsc.org.

Heck Reactions: While not explicitly for this compound itself, related methoxybiphenyl compounds have been studied in continuous-flow Heck synthesis, where 4-iodoanisole (B42571) was used as the aryl halide to yield 4-methoxybiphenyl (B1664174) and methyl 4-methoxycinnamate beilstein-journals.org. This demonstrates the broader involvement of methoxy-substituted biphenyls in palladium-catalyzed coupling reactions.

Studies on the Reactivity of the Methoxy Group in this compound

The methoxy group (-OCH3) is a key functional group in this compound, influencing its electronic properties and reactivity cymitquimica.comsolubilityofthings.comcymitquimica.com. The presence of this group suggests potential for reactions involving ether cleavage or modifications to the methoxy group itself.

In the context of chemical reactions, the methoxy group can be oxidized to a hydroxyl group . This transformation would alter the polarity and hydrogen-bonding capabilities of the molecule. Additionally, the methoxy group can be involved in various other reactions depending on the reaction conditions and reagents, such as dealkylation reactions. The influence of the methoxy group on the electronic environment of the biphenyl system can enhance its utility in reactions requiring directed metalation or regioselective electrophilic substitution .

Kinetic Studies of this compound Reactions

Kinetic studies provide valuable insights into reaction rates, mechanisms, and the factors influencing them. For this compound, some electrochemical kinetic studies have been reported.

For instance, this compound has been identified as electrochemically active, exhibiting an oxidative peak in cyclic voltammetry researchgate.net. Electrochemical interrogation of this compound revealed an oxidative peak at approximately +0.40 V (vs. Ag/AgCl) researchgate.net. Detection of this compound using screen-printed electrochemical sensors was found to be possible at concentrations ranging from 1 to 40 mmol L-1 using cyclic voltammetry researchgate.net.

In a study on the desulphurization kinetics of thiophenic compounds by Klebsiella oxytoca SOB-1, this compound (2-MBP) was identified as one of the main metabolic products nih.gov. The desulphurization kinetics of dibenzothiophene (B1670422) (DBT) by this bacterium followed a first-order reaction model, with 2-MBP being a less toxic metabolic product nih.gov.

Table 1: Electrochemical Properties of this compound

PropertyValueConditions
Oxidative Peak Potentialca. +0.40 V (vs. Ag/AgCl)Cyclic Voltammetry
Detection Concentration Range1 to 40 mmol L-1pH 7 PBS, Screen-printed electrochemical sensors

Table 2: Desulphurization Kinetics of Dibenzothiophene by Klebsiella oxytoca SOB-1

ParameterValueConditions
DBT Desulphurization Efficiency90% of 0.25 mmol L-1 DBTWithin 96 h
Maximum Sulphate Ion Production0.36 mmol L-1 (from DBT)After 48 h, 30°C
Maximum Sulphate Ion Production0.4 mmol L-1 (from crude oil)After 48 h, 30°C
Kinetics ModelFirst-order reaction modelHigh correlation coefficient (R2)
Inhibitory Effect on SOB-1> 0.75 mmol L-1 DBTInitial concentration
Main Metabolic Products2-hydroxybiphenyl (2-HBP), this compound (2-MBP)GC-MS analysis

Advanced Spectroscopic and Structural Characterization of 2 Methoxybiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon (¹³C) NMR, along with two-dimensional (2D) techniques, are instrumental in the comprehensive characterization of 2-Methoxybiphenyl.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, ¹H NMR data obtained at 400 MHz in CDCl₃ solvent reveals characteristic signals corresponding to its aromatic and methoxy (B1213986) protons. rsc.org

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.58–7.56m2HAromatic H
7.43–7.39m2HAromatic H
7.35–7.31m2HAromatic H
7.17–7.12m2HAromatic H
6.87dd1HAromatic H (J = 8.4, 2.4 Hz)
3.82s3HOCH₃

Note: Multiplicity abbreviations: m = multiplet, dd = doublet of doublets, s = singlet.

These signals are consistent with the biphenyl (B1667301) core structure and the presence of a methoxy group. The singlet at 3.82 ppm is characteristic of the methyl protons of the methoxy group. rsc.org The complex multiplets in the aromatic region reflect the varied chemical environments of the protons on the two phenyl rings. rsc.org

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) provides insights into the carbon skeleton of a molecule. The number of signals indicates the number of unique carbon environments, while their chemical shifts are indicative of their hybridization state and electronic environment. For this compound, ¹³C NMR data acquired at 100 MHz in CDCl₃ shows distinct carbon signals. rsc.org

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
159.9Aromatic C-O
142.7Quaternary Aromatic C
141.0Quaternary Aromatic C
129.7Aromatic CH
128.7Aromatic CH
127.4Aromatic CH
127.1Aromatic CH
119.6Aromatic CH
112.8Aromatic CH
112.6Aromatic CH
55.2OCH₃

The chemical shift at 55.2 ppm is characteristic of the carbon in the methoxy group. rsc.org The remaining signals in the aromatic region (112.6-159.9 ppm) correspond to the various carbon atoms within the biphenyl system, reflecting their different electronic environments due to the methoxy substituent and the biphenyl linkage. rsc.org

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

While specific 2D NMR data for this compound were not detailed in the available literature, these techniques are routinely employed for comprehensive structural assignments of complex organic molecules, including biphenyl derivatives. ontosight.aiuni-regensburg.denih.gov

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through two or three bonds. This technique is crucial for establishing proton spin systems and mapping out the connectivity of adjacent protons within the aromatic rings of this compound. emerypharma.comresearchgate.netyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): ¹H-¹³C HSQC (or HMQC) experiments establish direct, one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of proton signals to their corresponding carbon signals, which is particularly useful in distinguishing between chemically similar aromatic carbons and protons. emerypharma.comresearchgate.netyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): ¹H-¹³C HMBC experiments provide information about long-range (two, three, or even four bond) correlations between protons and carbons. This is invaluable for establishing connectivity across quaternary carbons or between different parts of the molecule, such as confirming the attachment of the methoxy group to a specific aromatic carbon and the linkage between the two phenyl rings in this compound. researchgate.netyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which can aid in structural confirmation.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a technique that provides highly accurate mass measurements, often to several decimal places, allowing for the determination of the exact elemental composition of a molecule or its fragments. While specific experimental HRESIMS data for this compound were not explicitly provided in the search results, the theoretical monoisotopic mass of this compound (C₁₃H₁₂O) is 184.088815002 Da. nih.govchemspider.com Predicted collision cross-section (CCS) values for this compound and its adducts have been reported, such as [M+H]⁺ at m/z 185.09610 with a predicted CCS of 139.1 Ų. uni.lu

Electron Ionization (EI) mass spectrometry data for this compound (CAS 86-26-0) indicates a top peak at m/z 184, which corresponds to the molecular ion [M]⁺. Other significant peaks include m/z 169 (second highest) and m/z 141 (third highest), providing insights into its fragmentation pathways under EI conditions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. It has been particularly useful in identifying this compound as a metabolite in various biological degradation pathways.

Several studies have utilized GC-MS to identify this compound (2-MBP) as a product of the biodesulfurization of dibenzothiophene (B1670422) (DBT). For instance, the bacterium Chelatococcus sp. has been shown to degrade DBT, transiently forming 2-hydroxybiphenyl (2-HBP), which is then converted to this compound (2-MBP) through methylation of the hydroxyl group. nih.govresearchgate.net GC-MS analysis of the culture supernatant of Chelatococcus sp. confirmed the presence of 2-MBP with a prominent signal at m/z 184. researchgate.net After 96 hours of incubation, the intracellular concentration of 2-MBP was found to be 5.6 µM, with a relative ratio of 2-HBP to 2-MBP of approximately 4:1. researchgate.net

Similarly, Microbacterium strain ZD-M2, isolated from sludge, was found to selectively desulfurize DBT, producing this compound (2-MBP) and biphenyl as sulfur-free products, in addition to 2-hydroxybiphenyl (2-HBP), as identified by GC-MS. nih.gov These findings highlight the role of GC-MS in tracking metabolic transformations and identifying key intermediates and end products in microbial degradation processes involving biphenyl derivatives. nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique employed for the identification and structural characterization of organic compounds like this compound. It provides a fingerprint of the molecule based on the vibrational modes of its functional groups. The IR spectrum of this compound is available in databases such as the NIST WebBook and SpectraBase, presenting characteristic absorption bands that correspond to its molecular structure nih.govnist.govnist.gov.

Key vibrational modes typically observed in the IR spectrum of this compound include:

C-H stretching vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group (CH₃) appears around 2980-2850 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations (C=C) are prominent in the 1600-1450 cm⁻¹ region, often appearing as multiple bands.

C-O stretching vibrations: The ether linkage (C-O) of the methoxy group typically shows strong absorption bands in the 1250-1050 cm⁻¹ range.

C-H out-of-plane bending: These vibrations, characteristic of substituted benzene (B151609) rings, appear in the fingerprint region below 900 cm⁻¹.

IR spectroscopy, often coupled with other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is vital for confirming the synthesized structure and assessing the purity of this compound and its derivatives ontosight.ai.

X-ray Diffraction Studies for Solid-State Structure Elucidation

While direct single-crystal X-ray diffraction data specifically for the unsubstituted this compound is not extensively detailed in the immediate search results, studies on various methoxybiphenyl derivatives provide valuable insights into the typical solid-state structural characteristics of this molecular framework. X-ray diffraction is critical for determining the precise atomic arrangement, bond lengths, bond angles, and molecular conformation in the crystalline state.

Studies on related methoxybiphenyl compounds, such as 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine, reveal common crystallographic features. For instance, this derivative crystallizes in a monoclinic system with the P2₁/c space group iucr.org. The molecular conformation in biphenyl systems is often characterized by the dihedral angle between the two phenyl rings. In 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine, the dihedral angles between the central benzene ring and the pendant benzene and oxadiazole rings are 45.05° and 15.60°, respectively iucr.org. Another derivative, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, exhibits a dihedral angle of 24.57° between the rings within its biphenyl moiety iucr.org. These angles indicate the non-planar nature of the biphenyl unit, which is influenced by steric hindrance and intermolecular interactions in the solid state.

The following table summarizes typical crystallographic parameters observed in methoxybiphenyl derivatives:

ParameterTypical Observation (from derivatives)UnitSource
Crystal SystemMonoclinic- iucr.orgscirp.org
Space GroupP2₁/c- iucr.orgscirp.org
Dihedral Angle (Biphenyl rings)24.57 (4)Degrees iucr.org
Dihedral Angle (Central benzene to pendant rings)45.05 (13) and 15.60 (14)Degrees iucr.org

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures, providing a detailed understanding of the forces driving crystal packing conicet.gov.arscirp.orgscirp.org. This analysis maps various properties, such as dnorm, shape-index, and curvedness, onto the molecular surface, and uses 2D fingerprint plots to quantify the contributions of different contact types conicet.gov.ar.

For methoxybiphenyl derivatives, Hirshfeld surface analysis has revealed a variety of intermolecular interactions contributing to their solid-state stability. In 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the major contributions to intermolecular interactions were identified as:

C⋯H/H⋯C contacts (32.2%) iucr.org

H⋯H/H⋯H contacts (26.3%) iucr.org

Br⋯H/H⋯Br contacts (10.7%) iucr.org

O⋯H/H⋯O contacts (10.4%) iucr.org

Cl⋯H/H⋯Cl contacts (7.5%) iucr.org

These findings highlight the significant role of hydrogen bonding and van der Waals interactions in the crystal packing of such compounds. Other studies on methoxybiphenyl derivatives also report the presence of C-H⋯O and C-H⋯F hydrogen bonds, as well as π⋯π stacking interactions, which further stabilize the crystal structure scirp.orgresearchgate.netnajah.edu. The analysis of these interactions is crucial for understanding the supramolecular architectures formed by this compound and its analogues scirp.org.

The following table summarizes the major intermolecular interactions identified through Hirshfeld surface analysis in methoxybiphenyl derivatives:

Interaction TypePercentage Contribution (Example: 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate)Source
C⋯H/H⋯C32.2% iucr.org
H⋯H/H⋯H26.3% iucr.org
Br⋯H/H⋯Br10.7% iucr.org
O⋯H/H⋯O10.4% iucr.org
Cl⋯H/H⋯Cl7.5% iucr.org
C-H⋯O, C-H⋯FPresent scirp.orgresearchgate.net
π⋯π StackingPresent scirp.orgresearchgate.net

Theoretical and Computational Investigations of 2 Methoxybiphenyl

Quantum Chemical Calculations

Quantum chemical calculations provide a robust framework for understanding the intrinsic properties of 2-methoxybiphenyl at an atomic and molecular level, including its electronic distribution and structural stability.

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure and conformational landscape of molecules. For this compound, DFT studies have been instrumental in characterizing its preferred geometries and the distribution of electron density. Research on oligo-para-phenylenes, which include this compound (MOBP) as a building block, has employed DFT to analyze their conformational and optoelectronic properties. These studies indicate that in their neutral form, these oligomers, including this compound, exhibit no significant changes in their torsional angles researchgate.net.

Further investigations using DFT have revealed that the planar conformation of this compound possesses a considerably lower energy compared to its "isosteric" analogue, 2-ethylbiphenyl. This suggests a destabilization of the perpendicular conformation in this compound, a phenomenon potentially linked to electrostatic factors rather than purely steric ones nih.gov. Common DFT functionals, such as B3LYP, in conjunction with basis sets like 6-31g(d,p), are frequently employed for geometry optimization and energy calculations of methoxy-substituted biphenyls mdpi.com. DFT analyses also contribute to understanding geometric optimization facets, molecular reactivity descriptors, and the exploration of frontier molecular orbitals (FMOs), aromaticity, and π–π stacking capacities in related methoxy-substituted biphenyl (B1667301) derivatives mdpi.com.

Ab initio Calculations for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameters, are crucial for accurately determining various molecular properties. For methoxy-biphenyls, including this compound, the G4 composite ab initio method has been utilized to calculate energies (E0) and enthalpies (H298) mdpi.com. This level of theory provides highly accurate thermochemical data, which is essential for understanding energy transformations and stability. Similarly, for related methoxy-substituted aromatic compounds like guaiacol (B22219) (2-methoxyphenol), composite ab initio G4 methods have been successfully applied to derive reliable reaction enthalpies and Gibbs free energies, demonstrating their utility for such molecular systems researchgate.net.

Conformational Analysis of this compound and Related Oligomers

The conformational flexibility of this compound is a key aspect influencing its physical and chemical properties. Computational studies have extensively explored the various stable conformations and the energy barriers associated with internal rotations, particularly around the biphenyl inter-ring bond and the methoxy (B1213986) group.

Theoretical Studies on Electronic Absorption Spectra

Theoretical calculations are vital for predicting and interpreting the electronic absorption spectra of this compound, offering insights into its electronic transitions and light-matter interactions. These studies often employ time-dependent DFT (TD-DFT) methods to compute vertical excitation energies and simulate UV-Vis absorption profiles.

While specific detailed findings for this compound's electronic absorption spectrum from theoretical studies were not extensively detailed in the provided snippets, the general methodology and its application to related compounds are well-established. For instance, calculated UV, IR, and NMR spectral results for novel symmetrical aza-borondipyrromethene compounds, which include 4-methoxybiphenyl (B1664174) and 2,4-dimethoxybiphenyl groups, have shown good agreement with experimental data researchgate.net. This indicates the reliability of theoretical methods in predicting the electronic absorption characteristics of methoxy-substituted biphenyl systems. The simulation of electronic absorption spectra typically involves DFT calculations (e.g., B3LYP/6-311+G(d,p)) for geometry optimization and subsequent calculation of vertical excitation energies, often demonstrating excellent agreement with experimentally measured spectra ed.gov. Experimental UV-Vis spectra for this compound are available, providing a basis for validation of theoretical predictions nih.gov.

Molecular Docking Studies and Structure-Activity Relationships

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to another molecule (e.g., a protein receptor), thereby predicting its binding affinity and informing structure-activity relationships (SAR).

Although direct molecular docking studies specifically on this compound were not extensively detailed, the application of this technique to methoxy-substituted biphenyl derivatives and related phenolic compounds highlights its relevance. For example, molecular docking studies have been performed on 2-methoxy-4,6-diphenylnicotinonitrile, a related methoxy-substituted biphenyl derivative, to investigate its interaction with lipoprotein-associated phospholipase A2 protein. These studies revealed significant interactions with the protein's active site, and molecular dynamics simulations further elucidated the compound's influence on protein stability and flexibility mdpi.com. Furthermore, in-silico target prediction and structure-activity relationship (SAR) outlines have been reported for 2'-aminobiphenyl-2-ol (B15367749) derivatives, demonstrating how computational methods can provide insights into the potential biological activities of biphenyl-based compounds biorxiv.org. These computational approaches are crucial for identifying potential therapeutic targets and optimizing molecular structures for desired biological effects.

Computational Thermochemistry for Energy Transformations

Computational thermochemistry focuses on calculating thermodynamic properties such as enthalpies of formation, bond dissociation energies, and reaction energies, which are crucial for understanding the stability and reactivity of compounds in various energy transformations.

For methoxy-substituted biphenyls, including this compound, computational thermochemical studies have been conducted to evaluate their gas-phase enthalpies of formation using quantum chemical calculations, specifically the G4 method and B3LYP/6-31g(d,p) for optimization mdpi.com. These calculations are vital for assessing the energy changes associated with various chemical processes. For instance, in the context of hydrogen storage systems, thermochemical studies have compared the enthalpy of vaporization of this compound with that of 2-phenylphenol (B1666276). Notably, this compound exhibits a very low enthalpy of vaporization, attributed to the loose packing of its sterically curled molecules, in contrast to 2-phenylphenol which can form intramolecular hydrogen bonds mdpi.com. Similarly, computational thermochemistry, using DFT (M06-2X, B3LYP-D3) and ab initio G4 methods, has been applied to related methoxy-phenols like guaiacol to determine reaction enthalpies and bond dissociation enthalpies, providing insights into their oxidative transformation pathways and stability of specific bonds researchgate.net.

Enthalpies of Vaporization and Formation

The thermochemical properties of this compound, particularly its enthalpy of vaporization, have been subjects of recent experimental and computational studies. The standard molar enthalpy of vaporization for this compound (Δl g H m o) at 298.15 K was experimentally derived, yielding a value of (79.9 ± 0.9) kJ·mol⁻¹ using the transpiration method. mdpi.com A value calculated from boiling points was also reported as (76.5 ± 5.0) kJ·mol⁻¹, which agrees within experimental uncertainties. mdpi.com

It has been observed that the vaporization enthalpies of 2-substituted biphenyls, including this compound, are significantly lower compared to their 3- and 4-substituted isomers. mdpi.com This difference is attributed to the molecular structure of this compound; the absence of intra- or intermolecular hydrogen bonding and the loose packing of its sterically curled molecules contribute to its relatively low enthalpy of vaporization. mdpi.com

While the enthalpy of vaporization has been specifically determined, detailed research findings on the standard molar enthalpy of formation (Δf H m o) for this compound from the provided sources were not explicitly available. However, in the context of hydrogen storage applications, the hydrogenation/dehydrogenation reaction enthalpies for liquid-phase hydrogen storage systems are typically calculated from the standard molar liquid phase enthalpies of formation of the reactants. mdpi.com

Table 1: Enthalpy of Vaporization for this compound

PropertyValue (kJ·mol⁻¹)MethodTemperature (K)Reference
Standard Molar Enthalpy of Vaporization (Δl g H m o)79.9 ± 0.9Transpiration298.15 mdpi.com
Standard Molar Enthalpy of Vaporization (Δl g H m o)76.5 ± 5.0Boiling Point298.15 mdpi.com

Thermodynamics of Hydrogen Storage Applications

The thermodynamic properties of this compound have implications for its potential use in hydrogen storage applications, particularly in the context of Liquid Organic Hydrogen Carrier (LOHC) systems. Research indicates that ortho-substituted methoxy-substituted aromatic compounds, such as this compound, are generally less suitable for hydrogen storage through reversible hydrogenation/dehydrogenation processes. mdpi.com This reduced suitability is linked to the lack of intra- or intermolecular hydrogen bonding within the this compound molecule, which results in a low enthalpy of vaporization and a loose packing arrangement of its sterically hindered structure. mdpi.com

In contrast, other LOHC systems, such as 2-methoxybicyclohexane, have shown more advantageous thermodynamic profiles for hydrogen storage, with lower reaction enthalpies for hydrogenation. mdpi.com The understanding of these thermodynamic properties is crucial for designing efficient LOHC systems and identifying the structural features of aromatic compounds that are essential for their technical application in hydrogen storage. mdpi.com

Applications of 2 Methoxybiphenyl in Chemical Research and Development

Research in Biological Activity (Excluding Dosage and Administration)

Research into the biological activity of 2-methoxybiphenyl and its derivatives has revealed a spectrum of potential therapeutic properties, including antimicrobial, antioxidant, anti-inflammatory, analgesic, and anticancer effects. These studies often explore the structure-activity relationships to understand how modifications to the biphenyl (B1667301) scaffold influence biological interactions.

This compound and compounds structurally related to it have been investigated for their antimicrobial and antioxidant capabilities. For instance, this compound 4-amine and its analogues are subjects of research for their antioxidant and antimicrobial activities. uni.lu Similarly, 4-hydroxy-3-methoxybiphenyl, a biphenyl compound featuring a methoxy (B1213986) group, has demonstrated both antioxidant and antimicrobial activity against specific bacterial and fungal strains. nih.gov

Further studies on derivatives incorporating a this compound core have shown promising results. A series of 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) uni.luwikipedia.orguni.lu-triazolo[3,4-b] uni.luuni.luuni.lu-thiadiazole compounds exhibited significant antibacterial effects when screened against various bacterial strains. nih.govnih.gov Likewise, certain oxadiazole derivatives, such as those derived from 5-(5′-fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2(3H)-one, have displayed notable antibacterial and antifungal activities. google.com The antioxidant capacity of related 2-methoxyphenols has also been evaluated through their radical scavenging activity.

Table 1: Examples of Antimicrobial and Antioxidant Activities of this compound Derivatives

Compound Class/DerivativeBiological ActivityKey Findings
This compound 4-amine analogsAntimicrobial, AntioxidantExplored for potential activities. uni.lu
4-Hydroxy-3-methoxybiphenylAntimicrobial, AntioxidantActivity against certain bacteria and fungi; scavenges free radicals. nih.gov
3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) uni.luwikipedia.orguni.lu-triazolo[3,4-b] uni.luuni.luuni.lu-thiadiazoleAntibacterialSignificant inhibitory effects observed. nih.govnih.gov
5-(5′-fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2(3H)-one derivativesAntibacterial, AntifungalDemonstrated significant activity. google.com

The anti-inflammatory and analgesic potential of this compound and its structural analogues has been a subject of ongoing research. This compound 4-amine and its related compounds are investigated for their anti-inflammatory properties. uni.lu Compounds structurally similar to this compound, such as 1-methoxy-2-phenyl-benzene, have been explored for their potential anti-inflammatory and analgesic effects.

Biphenyls containing methoxy groups have demonstrated anti-inflammatory activity by modulating pro-inflammatory mediators. Studies have shown their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Specific oxadiazole derivatives, particularly those incorporating a 5-(5′-fluoro-2′-methoxybiphenyl-3-yl) moiety, have exhibited promising anti-inflammatory and analgesic activities in in vivo studies. google.com Furthermore, 2,2'-difluoro-5-methoxybiphenyl, another biphenyl derivative, has shown considerable analgesic effects in acetic acid-induced writhing tests.

Table 2: Anti-inflammatory and Analgesic Activities of this compound and Derivatives

Compound Class/DerivativeBiological ActivityKey Findings
This compound 4-amine analogsAnti-inflammatoryInvestigated for potential. uni.lu
1-Methoxy-2-phenyl-benzene (this compound synonym)Anti-inflammatory, AnalgesicStudied for potential effects.
Methoxy-substituted biphenylsAnti-inflammatoryInhibit NO and PGE2 production in LPS-induced RAW 264.7 cells.
5-(5′-fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2(3H)-one derivativesAnti-inflammatory, AnalgesicPromising activities observed in in vivo studies. google.com
2,2'-Difluoro-5-methoxybiphenylAnalgesicShowed considerable effects in acetic acid-induced writhing tests.

Research into the anticancer potential of this compound and its analogues is an active area of investigation. Compounds with similar biphenyl structures, including this compound 4-amine and its analogues, are being explored for their potential anticancer properties. uni.lu

Derivatives such as 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) uni.luwikipedia.orguni.lu-triazolo[3,4-b] uni.luuni.luuni.lu-thiadiazole have been screened for anticancer activity. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HT29, K293, and MDA231. nih.govnih.gov The incorporation of a triazolo-thiadiazole ring into these analogues was observed to enhance their cytotoxicity. nih.govnih.gov

Oxadiazole derivatives, particularly those containing a 1,3,4-oxadiazole (B1194373) scaffold with a biphenyl group, have also exhibited anticancer activity against human cell lines such as HT29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). Structure-activity relationship studies have indicated that compounds with a biphenyl group generally exhibit stronger cytotoxic activity compared to those with a phenyl substitution, and specifically, compounds featuring a 4'-methoxybiphenyl group have shown higher efficacy. While not directly this compound, 2-methoxyestradiol (B1684026) (2-ME), a related methoxy-containing compound, has been extensively studied for its potent antitumor effects across various tumor types, including breast cancer, osteosarcoma, and hepatocellular carcinoma, by inducing apoptosis and inhibiting cell proliferation.

Table 3: Anticancer Activities of this compound Analogues

Compound Class/DerivativeCancer Cell Lines/TypeKey Findings
This compound 4-amine analogsVarious cancer cellsExplored for potential anticancer properties. uni.lu
3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) uni.luwikipedia.orguni.lu-triazolo[3,4-b] uni.luuni.luuni.lu-thiadiazoleHT29, K293, MDA231Significant cytotoxic effects; increased cytotoxicity with triazolo-thiadiazole ring. nih.govnih.gov
Oxadiazole derivatives with biphenyl groupHT29, MDA-MB-231Stronger cytotoxic activity compared to phenyl-substituted counterparts; 4'-methoxybiphenyl group showed higher efficacy.
2-Methoxyestradiol (related compound)Breast cancer, osteosarcoma, hepatocellular carcinoma, etc.Induces apoptosis and inhibits proliferation in various tumor types.

This compound plays a significant role as a metabolite in the biotransformation pathways of certain microorganisms. Notably, it is formed from 2-hydroxybiphenyl (2-HBP) by specific bacterial strains as part of an "extended 4S pathway" involved in the biodesulfurization of dibenzothiophene (B1670422) (DBT). uni.lu

Microorganisms such as Mycobacterium sp. X7B, Achromobacter sp., and Chelatococcus sp. have demonstrated the capacity to convert 2-HBP into this compound through an O-methylation process, catalyzed by an O-methyltransferase enzyme. uni.lu This metabolic conversion is crucial because 2-HBP is known to be toxic and inhibitory to bacterial cells, whereas this compound exhibits significantly lower toxicity. The production of this compound from 2-HBP thus offers a metabolic advantage, enhancing bacterial growth and improving sulfur utilization from DBT. This detoxification mechanism is a key aspect of microbial biodesulfurization processes.

Anticancer Research and Analogues

Environmental Research Applications

The biotransformation of this compound, particularly its formation from 2-hydroxybiphenyl by microorganisms, is directly relevant to understanding the environmental fate and transformation of biphenyl derivatives. This microbial conversion, as observed in biodesulfurization processes, represents a natural mechanism for the detoxification of the more inhibitory 2-hydroxybiphenyl in the environment.

Furthermore, studies investigating the degradation of polychlorinated biphenyls (PCBs), which are persistent organic pollutants, have identified chlorinated hydroxy- and methoxybiphenyls as metabolites during fungal and microbial degradation. This indicates that methoxy-substituted biphenyl structures are involved in the environmental breakdown pathways of complex organic compounds. The broader metabolism of unsubstituted biphenyls by eukaryotic organisms, including processes leading to ring cleavage products, also provides foundational insights into how biphenyl structures, including their methoxy-substituted forms, undergo transformation in various environmental contexts.

Liquid Organic Hydrogen Carriers (LOHCs) Research

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising solution for the safe and efficient storage and transportation of hydrogen, addressing key challenges associated with its low energy density under conventional storage methods like high-pressure compression or liquefaction. LOHCs are liquid or low-melting organic compounds that can reversibly absorb and release hydrogen through catalytic hydrogenation and dehydrogenation processes nih.govwikipedia.orgnih.gov. This technology leverages existing liquid fuel infrastructure, offering advantages in terms of safety, cost-effectiveness, and ease of handling compared to gaseous hydrogen nih.govfishersci.ca.

This compound has emerged as a candidate in LOHC research, particularly due to the development of efficient synthetic routes that allow its production in high yields nih.gov. The compound, along with other methoxy-substituted biphenyls such as 4-methoxybiphenyl (B1664174) and 4,4′-dimethoxybiphenyl, has been the subject of comprehensive thermochemical studies to understand its suitability for reversible hydrogen storage nih.gov.

Research has focused on the thermodynamics of the hydrogenation/dehydrogenation reactions involving this compound and its hydrogen-rich counterpart, 2-methoxy-bicyclohexane. These studies are crucial for evaluating the practical applicability of LOHC systems. It has been observed that the position of the methoxy group significantly influences the thermodynamic properties of these systems nih.gov.

For instance, the dehydrogenation of 2-methoxy-bicyclohexane exhibits a higher equilibrium temperature (Teq) and dehydrogenation enthalpy compared to other methoxy-substituted bicyclohexanes. Specifically, the dehydrogenation enthalpy for 2-methoxy-bicyclohexane was reported as 67.1 kJ·mol⁻¹/H₂. This suggests that ortho-substituted methoxy-aromatic compounds, like this compound, may be less suitable for hydrogen storage via reversible hydrogenation/dehydrogenation under certain conditions due to these higher energy requirements nih.gov.

However, in the context of transfer hydrogenation, 2-methoxybicyclohexane has shown advantages, demonstrating a lower reaction enthalpy of -17.6 kJ·mol⁻¹ compared to its meta- and para-isomers. These findings contribute to a deeper understanding of the reaction thermodynamics and highlight structural features critical for LOHC applications nih.gov.

The thermodynamic data for 2-methoxy-bicyclohexane, as a hydrogen-rich LOHC, are summarized in the table below:

Table 1: Thermodynamic Parameters for Dehydrogenation of Methoxy-Substituted Bicyclohexanes

CompoundEquilibrium Temperature (Teq) at 0.1 MPa (K)Dehydrogenation Enthalpy (kJ·mol⁻¹/H₂)
2-methoxy-bicyclohexane527 nih.gov67.1 nih.gov
4,4′-dimethoxy-bicyclohexane516 nih.gov-
Other methoxy-substituted bicyclohexanes516-539 (range) nih.gov-

Table 2: Standard Molar Vaporization Enthalpy of this compound

CompoundStandard Molar Vaporization Enthalpy (ΔlgH°m) at 298.15 K (kJ·mol⁻¹)
This compound(76.5 ± 5.0) (from BP) nih.gov / (79.9 ± 0.9) (transpiration method) nih.gov

Future Directions and Research Opportunities

Exploration of New Synthetic Pathways and Catalytic Systems

The synthesis of 2-Methoxybiphenyl and its derivatives currently relies on established methods, notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a common approach for forming biphenyl (B1667301) cores fishersci.casigmaaldrich.comnih.govepa.gov. Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic pathways. This includes the exploration of novel catalytic systems that can reduce reaction times, lower catalyst loading, and operate under milder conditions sigmaaldrich.com.

The development of new ligands and catalysts, particularly those based on palladium, is a promising area. For instance, phosphine (B1218219) ligands like BrettPhos have shown efficacy in promoting cross-coupling reactions to form methoxybiphenyl fishersci.ptcenmed.com. Future work could involve the design of next-generation phosphine ligands or the investigation of alternative transition metals to enhance reactivity and selectivity. Additionally, exploring C-H arylation strategies could offer more direct and efficient routes to this compound by directly functionalizing unactivated C-H bonds, thereby minimizing pre-functionalization steps ontosight.ai. The integration of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, presents an opportunity for easier catalyst separation and recycling, contributing to greener synthetic processes sigmaaldrich.comnih.govlabsolu.ca.

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Advanced computational modeling, including Density Functional Theory (DFT) and molecular dynamics simulations, can provide detailed insights into the conformational preferences, electronic properties, and reactivity of this compound and its derivatives wikipedia.org.

A significant future direction involves the application of machine learning interatomic potentials (MLIPs), such as AIMNet2-Pd, which can accurately predict reaction outcomes and optimize transition states for catalytic reactions at a fraction of the computational cost of traditional DFT calculations fishersci.pt. This capability facilitates high-throughput virtual screening of potential catalysts and reaction conditions, accelerating the discovery of novel synthetic routes. Furthermore, computational models can be refined to predict a broader range of properties, including optical and thermodynamic parameters, and to understand intermolecular interactions crucial for material design. Recursive neural networks, for example, have demonstrated success in predicting physicochemical properties like the glass transition temperature of polymers containing cyclic structures, indicating their potential for predicting properties of this compound-containing materials nih.gov. The continuous improvement of these models will enable more accurate structure-property predictions, guiding experimental efforts in a more targeted manner amazonaws.com.

Development of Novel Functional Materials Incorporating this compound Moieties

The biphenyl moiety is a common structural motif in various functional materials, and the incorporation of this compound could lead to the development of novel materials with tailored properties . One area of focus is the creation of advanced polymers. Methoxybiphenyl mesogens, for instance, have been successfully integrated into side-chain liquid-crystalline polymers (SCLCPs), resulting in materials with high glass transition temperatures and highly ordered mesophases fishersci.ca. Future research could explore the synthesis of new SCLCPs with varied spacer lengths or terminal substituents to fine-tune their liquid crystalline behavior, thermal stability, and optical properties.

Beyond liquid crystals, this compound moieties could be incorporated into polymers for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where their electronic properties and structural rigidity could be advantageous. The development of lanthanide complexes incorporating biphenyl-related ligands has shown promise for luminescent applications, suggesting opportunities for this compound in optical materials nih.gov. Furthermore, the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) containing this compound as a building block could yield porous materials with unique adsorption, separation, or catalytic properties nih.govepa.gov.

Deeper Investigation into Biological Mechanisms of Action

While the scope of this article excludes dosage, administration, and adverse effects, future research can delve deeper into the fundamental biological mechanisms by which this compound or its derivatives might interact with biological systems. Studies on related compounds containing methoxybiphenyl moieties have indicated their potential to interact with enzymes and receptors, modulating their activity fishersci.cawikidata.org. For example, certain piperazine (B1678402) derivatives featuring methoxybiphenyl groups have been explored for their potential to interact with dopamine (B1211576) and serotonin (B10506) receptors .

Research could focus on elucidating the specific binding sites, molecular targets, and downstream signaling pathways that are influenced by this compound. This could involve in vitro studies using isolated enzymes or cell-based assays to identify direct molecular interactions. Investigations into metabolic pathways are also relevant, as this compound has been identified as a product in the biological methoxylation of 2-hydroxybiphenyl during biodesulfurization processes, suggesting that biological systems can transform or produce this compound fishersci.cathegoodscentscompany.com. Understanding these fundamental interactions at a molecular level is crucial for predicting potential roles in biological contexts, without implying any therapeutic or toxicological outcomes.

Environmental Remediation and Sustainable Applications

This compound holds promise in the realm of environmental remediation and sustainable chemistry. Its role as a less polluting product in the biodesulfurization (BDS) of fossil fuels is a key area for future development fishersci.cathegoodscentscompany.com. BDS, which utilizes microorganisms to remove sulfur from compounds like dibenzothiophene (B1670422) (DBT) by converting them to less harmful products such as this compound, offers an eco-friendly alternative to traditional hydrodesulfurization (HDS) processes fishersci.cathegoodscentscompany.comumweltprobenbank.de.

Future research could focus on optimizing microbial strains and bioreactor designs to enhance the efficiency and scalability of this compound production in BDS, contributing to cleaner fuel technologies. Beyond fuel desulfurization, the chemical stability and structural features of this compound could be leveraged in the design of new materials for environmental applications, such as adsorbents for pollutants or components in catalytic systems for waste treatment. The broader field of biotechnology is also exploring microbial degradation of hydrocarbons for remediating oil-contaminated environments, where this compound's properties might be relevant umweltprobenbank.de. Furthermore, research into incorporating this compound into sustainable materials, such as those derived from biomass or used in green synthesis, aligns with the growing emphasis on environmentally benign chemical processes wikipedia.org.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxybiphenyl, and how do reaction conditions influence yield?

  • Methodological Answer : The most common synthesis involves cross-coupling reactions, such as the Ullmann coupling or Suzuki-Miyaura reactions. For example, this compound can be synthesized via coupling of 2-methoxyphenyltosylate with arylboronic acids under palladium catalysis . Key parameters include catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent choice (toluene or DMF), and temperature (110°C for tosylate derivatives). Yields typically range from 60–85%, with purity confirmed by GC-MS or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed m/z 184 for [M]⁺) .
  • NMR Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons) and ¹³C NMR (δ 160–110 ppm for methoxy and biphenyl carbons) verify substituent positions.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for research-grade samples) .

Advanced Research Questions

Q. How can photocatalytic methods be optimized for this compound synthesis, and what mechanistic insights guide this process?

  • Methodological Answer : Photocatalytic C–C bond formation (e.g., using AuPd@N-rich carbon nitride) enables visible-light-driven synthesis. Key optimizations include:

  • Catalyst design : Adjusting metal loading (e.g., 1% Au/2% Pd) to enhance charge separation.
  • Reaction kinetics : Monitoring radical intermediates via EPR spectroscopy (e.g., TEMPO trapping of aryl radicals).
  • Wavelength control : Using 450 nm LEDs to match the catalyst’s absorption band, improving selectivity (>90% under optimal conditions) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. To resolve these:

  • Standardize protocols : Use IUPAC-recommended solvents (e.g., DMSO for solubility tests) and controlled humidity for stability studies.
  • Cross-validate data : Compare DSC (differential scanning calorimetry) melting points (reported ~80–85°C) with computational models (e.g., COSMO-RS for solubility predictions).
  • Metadata documentation : Publish raw spectral data and experimental conditions to enable reproducibility .

Q. What role does this compound play in catalytic systems, and how can its electronic properties be tailored for specific applications?

  • Methodological Answer : As a ligand or intermediate in catalysis, its methoxy group donates electron density, stabilizing metal centers. Modifications include:

  • Derivatization : Introducing electron-withdrawing groups (e.g., nitro substituents) to tune redox potentials.
  • Computational modeling : DFT studies (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and binding affinities for Pd or Cu catalysts.
  • Application example : Enhancing selectivity in cross-couplings by steric tuning (e.g., ortho-methoxy vs. para-methoxy isomers) .

Q. How can safety protocols for this compound derivatives be integrated into high-temperature or inert-atmosphere experiments?

  • Methodological Answer : For reactions under reflux or inert conditions:

  • Ventilation : Use Schlenk lines or gloveboxes to prevent exposure to vapors (classified as irritants in Safety Data Sheets) .
  • Personal protective equipment (PPE) : Wear heat-resistant gloves and face shields when handling molten compounds (>80°C).
  • Waste management : Neutralize acidic byproducts (e.g., from tosylate reactions) with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybiphenyl
Reactant of Route 2
Reactant of Route 2
2-Methoxybiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.